4-{5-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine
Overview
Description
4-{5-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine is a complex organic compound that features a morpholine ring, a piperazine ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the tert-Butylbenzoyl Group: This step often involves Friedel-Crafts acylation using tert-butylbenzoyl chloride and a Lewis acid catalyst.
Nitration of the Phenyl Ring: The phenyl ring can be nitrated using a mixture of concentrated nitric and sulfuric acids.
Formation of the Morpholine Ring: This can be synthesized by reacting diethanolamine with a suitable dehydrating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{5-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The piperazine and morpholine rings can participate in nucleophilic substitution reactions.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
4-{5-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-{5-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-tert-butylbenzoyl)piperazine
- **2-nitrophenylmorpholine
- **4-tert-butylbenzoylmorpholine
Uniqueness
4-{5-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine is unique due to the combination of its structural features, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications in various fields.
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4/c1-25(2,3)20-6-4-19(5-7-20)24(30)28-12-10-26(11-13-28)21-8-9-22(29(31)32)23(18-21)27-14-16-33-17-15-27/h4-9,18H,10-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURPCPWADBLNNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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